molecular formula C22H25N5O2 B12269762 3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B12269762
M. Wt: 391.5 g/mol
InChI Key: ULQINPBCIPHSAH-UHFFFAOYSA-N
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Description

3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of multiple functional groups, including a methoxy group, a piperidine ring, and a cyclopropylpyrimidine moiety, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one typically involves multi-step organic synthesis

    Quinazolinone Core Synthesis: The quinazolinone core can be synthesized from anthranilic acid derivatives through cyclization with formamide or its derivatives under acidic or basic conditions.

    Piperidine Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions using appropriate piperidine derivatives.

    Cyclopropylpyrimidine Attachment: The cyclopropylpyrimidine moiety can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk chemicals and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The piperidine and cyclopropylpyrimidine groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups into the piperidine or cyclopropylpyrimidine moieties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, such as cancer or neurological disorders, due to its ability to modulate specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure allows it to participate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote cell survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
  • 3-{[1-(6-Cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Uniqueness

The uniqueness of 3-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups. The presence of the cyclopropylpyrimidine moiety, in particular, distinguishes it from other similar compounds and may confer unique biological activity. This structural uniqueness can lead to different interactions with molecular targets and potentially novel therapeutic effects.

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

3-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one

InChI

InChI=1S/C22H25N5O2/c1-29-17-4-5-18-20(10-17)25-14-27(22(18)28)12-15-6-8-26(9-7-15)21-11-19(16-2-3-16)23-13-24-21/h4-5,10-11,13-16H,2-3,6-9,12H2,1H3

InChI Key

ULQINPBCIPHSAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NC=NC(=C4)C5CC5

Origin of Product

United States

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